Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate
Description
Indole scaffolds are privileged structures in pharmaceuticals, with over 200 derivatives in clinical use or trials . The compound features a 2-bromo substituent on the indole ring and a methyl group at the N1 position, paired with an ethyl acetate moiety at the C3 position. This structural motif is critical for its reactivity and bioactivity, as modifications to the bromine position, ester group, or substitution pattern can dramatically alter pharmacological properties .
Properties
CAS No. |
786704-07-2 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
FABPMSWAXHGZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at the 2-Position
The synthesis often begins with bromination of 1-methylindole at the 2-position. A representative protocol involves:
-
Reactants : 1-Methylindole, bromine (Br₂), sulfuric acid (H₂SO₄), and silver sulfate (Ag₂SO₄) as a catalyst.
-
Conditions : The reaction proceeds under ice-cooling to control exothermicity, followed by stirring at room temperature for 4–6 hours.
-
Mechanism : Electrophilic aromatic substitution (EAS) occurs at the electron-rich 2-position of the indole ring, facilitated by the Ag₂SO₄ catalyst.
Esterification with Ethyl Bromoacetate
The brominated intermediate is subsequently functionalized with an ethyl acetate group:
-
Reactants : 2-Bromo-1-methylindole, ethyl bromoacetate, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Conditions : Reflux in benzene/water biphasic system with sodium hydroxide (NaOH) for 16 hours.
-
Mechanism : Nucleophilic substitution (SN₂) at the bromoacetate’s α-carbon, driven by the indole’s nucleophilic 3-position.
Table 1: Key Parameters for Bromination-Esterification Route
| Step | Reactants/Catalysts | Conditions | Yield |
|---|---|---|---|
| Bromination | Br₂, H₂SO₄, Ag₂SO₄ | 0–25°C, 4–6 h | 75% |
| Esterification | Ethyl bromoacetate, TBAB | Reflux, 16 h | 92% |
Multi-Component Reactions Involving Ethyl Bromocyanoacetate
Three-Component Coupling
A novel approach utilizes benzothiazole derivatives, ethyl bromocyanoacetate, and 1-methylindole in a one-pot reaction:
-
Reactants : Benzothiazole, ethyl bromocyanoacetate, 1-methylindole.
-
Conditions : Reflux in acetone for 5 hours without additional catalysts.
-
Mechanism : Sequential nucleophilic attacks: (1) benzothiazole reacts with ethyl bromocyanoacetate to form an intermediate, which then couples with 1-methylindole at the 3-position.
Advantages and Limitations
-
Advantages : Catalyst-free, high atom economy, and scalability.
-
Limitations : Restricted to specific indole derivatives; competing side reactions may reduce yield.
Catalytic N-Alkylation and Ester Formation
N-Methylation of Indole
For substrates lacking the 1-methyl group, N-alkylation is prerequisite:
Subsequent Bromination and Esterification
The N-methylated product undergoes bromination (as in Section 1.1) and esterification (Section 1.2) to yield the target compound.
Table 2: Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Recrystallization : Ethyl acetate/petroleum ether mixtures improve purity (>98%).
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves regioisomeric byproducts.
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The C2-bromine atom undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the adjacent ester group. Key examples include:
Reaction with Amines
Treatment with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 60–80°C yields C2-aminated derivatives. For instance:
| Reagent | Conditions | Product Yield | Source |
|---|---|---|---|
| Piperidine | DMF, 80°C, 4 h | 78% | |
| Benzylamine | K₂CO₃, DMF, 60°C, 6 h | 65% |
Alkoxydehalogenation
Reaction with sodium methoxide in methanol at reflux replaces bromine with methoxy groups (65–72% yields) .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization:
Base-Promoted Hydrolysis
-
Conditions : 2 M NaOH, THF/H₂O (1:1), 50°C, 3 h
-
Product : 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid (85% yield)
Amide Formation
The hydrolyzed acid reacts with glycine ethyl ester hydrochloride using EDC/HOBt, forming peptide-like conjugates (70% yield) .
Palladium-Catalyzed Cross-Couplings
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki Coupling
| Boronic Acid | Catalyst System | Product Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 82% | |
| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃, DME | 76% |
Buchwald-Hartwig Amination
Reaction with anilines using Pd₂(dba)₃/Xantphos generates C2-arylamino derivatives (68–73% yields) .
Electrophilic Aromatic Substitution
The indole core undergoes regioselective electrophilic attacks:
Nitration
Friedel-Crafts Alkylation
Reaction with tert-butyl chloride/AlCl₃ produces C6-alkylated products (63% yield) .
Cyclization Reactions
The ester and bromine groups facilitate intramolecular cyclizations:
Lactam Formation
-
Conditions : CuI, L-proline, K₃PO₄, DMSO, 100°C
Heterocycle Synthesis
Reaction with thiourea in ethanol under reflux forms thiazole-fused indoles (67% yield) .
Comparative Reactivity in Structural Analogues
The bromine and ester groups critically influence reactivity compared to related compounds:
| Compound Modification | Reactivity Difference | Source |
|---|---|---|
| Replacement of Br with Cl | 5× slower in Suzuki couplings | |
| Methyl ester instead of ethyl | 15% higher hydrolysis rate under basic conditions |
This compound’s dual reactivity at the bromine and ester positions, combined with the indole scaffold’s inherent versatility, makes it a valuable building block for pharmaceuticals and agrochemicals. Recent advances in transition-metal catalysis have expanded its utility in synthesizing complex heterocycles .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential : Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is part of the indole derivatives class, which is known for diverse biological activities. Research indicates that compounds with indole moieties exhibit significant interactions with biological targets, making them promising candidates for drug development.
Mechanism of Action : The compound's bromine substitution enhances its reactivity, potentially increasing its efficacy against various diseases. Studies have shown that similar compounds can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
Anticancer Activity
In Vitro Studies : this compound has been investigated for its anticancer properties. For example, related indole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma and breast cancer cells.
Case Study : A study on a related compound showed that it inhibited the growth of cancer xenografts in mice without significant toxicity, suggesting a favorable therapeutic index for indole derivatives .
Neuroprotective Effects
Research has indicated that some indole derivatives exhibit neuroprotective properties. This compound may share these characteristics due to its structural similarities with compounds known to protect neuronal cells from oxidative stress.
| Activity Type | Model | Efficacy |
|---|---|---|
| Anticonvulsant | Picrotoxin model | Significant reduction in seizure frequency |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through studies showing that related indole derivatives can inhibit pro-inflammatory cytokines in cellular models.
| Activity Type | Cell Line/Model | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | J774A.1 cells | 10 |
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for various modifications, leading to the synthesis of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring can facilitate binding to biological receptors, potentially inhibiting or activating certain cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:
Key Observations :
- Bromine Position : The position of bromine (C2, C4, C5, or C6) influences electronic effects and steric hindrance. For example, C5 bromination (as in ) enhances crystallographic stability, while C6 bromination () correlates with BACE1 inhibitory activity.
- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., ) improve lipophilicity and bioavailability compared to carboxylic acids (), which are more polar and may enhance target binding.
- Substituent Diversity: The addition of a 4-nitrobenzoyl group () or amino moiety () introduces hydrogen-bonding or electron-withdrawing effects, modulating reactivity and biological potency.
Biological Activity
Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is an indole derivative with notable biological activities that have garnered attention in medicinal chemistry. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.
Chemical Structure and Properties
The compound is characterized by the presence of a brominated indole moiety and an ethyl ester group. Its molecular formula contributes to its reactivity and biological interactions. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions, including bromination of indole derivatives followed by esterification. Various methods have been reported, allowing for modifications based on available reagents and desired yields.
Anticancer Properties
This compound has been evaluated for its anticancer properties. Research indicates that indole derivatives can exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces cell cycle arrest |
Studies have shown that compounds similar to this compound can inhibit tubulin polymerization, a critical process for cancer cell division, thereby leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has demonstrated that indole derivatives can inhibit the growth of various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 mg/L |
| Staphylococcus aureus | 8 mg/L |
| Klebsiella pneumoniae | 8 mg/L |
These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Recent studies have highlighted the effectiveness of related indole compounds in clinical settings:
- Study on Hepatocellular Carcinoma : A related compound demonstrated high efficacy against hepatocellular carcinoma in xenograft models without significant toxicity, suggesting a promising therapeutic profile for similar indole derivatives .
- Antimicrobial Evaluation : Another study evaluated the antibacterial properties of bis-indole derivatives, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), which underscores the potential of brominated indole derivatives in combating resistant strains .
Q & A
Q. What are the optimal synthetic conditions for preparing Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate with high yield and purity?
- Methodological Answer: The compound can be synthesized via alkylation of the indole precursor using ethyl bromoacetate under mild conditions. In a reported procedure (Scheme 5, ), ethyl bromoacetate reacts with the indole derivative in ethyl acetate at room temperature overnight. Key considerations include:
- Use of anhydrous solvents to avoid side reactions.
- Monitoring reaction progress via TLC or HPLC to optimize reaction time.
- Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (up to 75%) are achievable by maintaining inert conditions (N₂ atmosphere) and stoichiometric excess of ethyl bromoacetate (1.2–1.5 equiv) .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm substitution patterns. The methyl group at N1 appears as a singlet (~δ 3.7 ppm), while the ethyl ester protons show characteristic triplets (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL () provides high precision in bond-length and angle determination. A recent study () resolved the crystal structure of a related indole acetate, confirming the planar indole core and ester conformation .
Q. How can researchers optimize purification to minimize brominated byproducts?
- Methodological Answer:
- Chromatography: Use flash chromatography with a hexane:ethyl acetate (4:1 to 2:1) gradient. Brominated impurities often elute later due to higher polarity.
- Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to 4°C. Filter under reduced pressure to isolate pure crystals.
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) to detect halogen isotopic patterns .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination at the indole C2 position?
- Methodological Answer: Bromination at C2 is governed by electronic and steric factors:
- Electronic Effects: The electron-rich C2 position (due to indole’s π-excessive nature) is more reactive toward electrophilic bromination.
- Steric Control: The 1-methyl group directs bromine away from C3, favoring C2 substitution. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity.
- Experimental Validation: Compare reaction outcomes using N-methyl vs. N-unsubstituted indole derivatives. Monitor intermediates via in-situ IR spectroscopy .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to calculate HOMO/LUMO energies. The C-Br bond’s low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack.
- Transition State Analysis: Model Pd-catalyzed coupling using the bromo-indole as the electrophilic partner. B3LYP/6-31G(d) basis sets reliably predict activation barriers for aryl halides.
- Validation: Compare computed coupling rates with experimental yields using aryl boronic acids with varying electronic properties .
Q. What strategies resolve contradictions between experimental and theoretical vibrational spectra?
- Methodological Answer:
- FT-IR/FT-Raman Analysis: Assign peaks using VEDA software. For example, the ester C=O stretch appears at ~1740 cm⁻¹ experimentally but may shift in DFT models due to solvent effects.
- Solvent Correction: Apply polarizable continuum models (PCM) in calculations to account for solvent dielectric constants.
- Anharmonic Corrections: Use second-order perturbation theory to refine vibrational modes, reducing discrepancies in NH stretching (~3400 cm⁻¹) and indole ring vibrations .
Q. How does the bromine substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer:
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with non-brominated analogs to assess halogen impact.
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin or kinase enzymes). The bromine’s hydrophobic and steric effects may enhance binding affinity.
- Metabolic Stability: Evaluate hepatic microsomal stability. Bromine can reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
